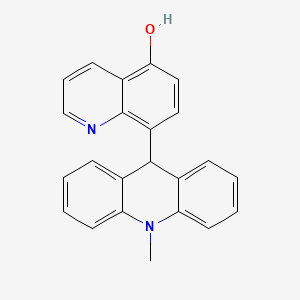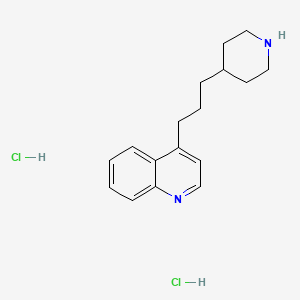
Methyl bromocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bromocarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl bromocarbamate can be synthesized through several methods. One common method involves the reaction of methyl carbamate with bromine in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of bromine to methyl carbamate, followed by purification steps to isolate the desired product. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl bromocarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of methyl carbamate and hydrobromic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methyl carbamate derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Hydrolysis: Methyl carbamate and hydrobromic acid.
Scientific Research Applications
Methyl bromocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: this compound is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl bromocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active sites, leading to the disruption of normal biochemical pathways. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes in pests, leading to their elimination.
Comparison with Similar Compounds
Ethyl Carbamate: Used in organic synthesis and as a precursor for pharmaceuticals.
Phenyl Carbamate: Known for its use in the production of polymers and resins.
Methyl Carbamate: A simpler analog used in various chemical reactions.
Properties
CAS No. |
70731-32-7 |
|---|---|
Molecular Formula |
C2H4BrNO2 |
Molecular Weight |
153.96 g/mol |
IUPAC Name |
methyl N-bromocarbamate |
InChI |
InChI=1S/C2H4BrNO2/c1-6-2(5)4-3/h1H3,(H,4,5) |
InChI Key |
DOQYSBCRHHHORC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


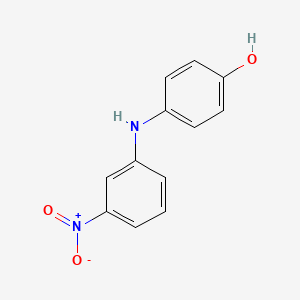
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
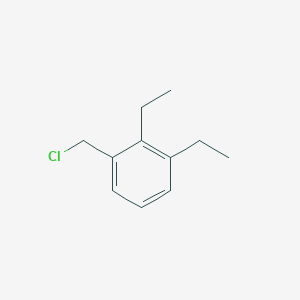
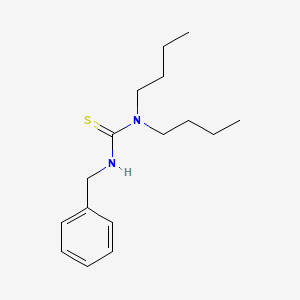

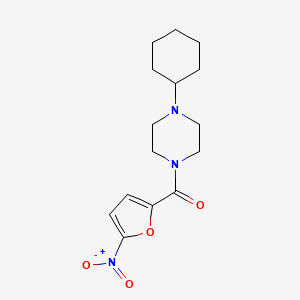
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
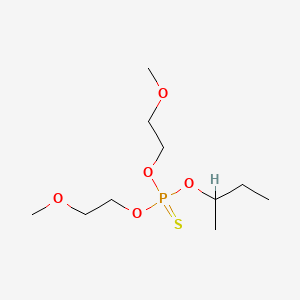


![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
